molecular formula C5H5F3O4 B1382915 Methyl 2,2,2-trifluoroethyl oxalate CAS No. 1803562-29-9

Methyl 2,2,2-trifluoroethyl oxalate

Cat. No. B1382915
M. Wt: 186.09 g/mol
InChI Key: QSNCGGSHECUXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,2,2-trifluoroethyl oxalate” is a chemical compound with the CAS Number: 1803562-29-9 . It has a molecular weight of 186.09 and its IUPAC name is methyl (2,2,2-trifluoroethyl) oxalate .


Synthesis Analysis

A simple parallel synthesis approach to unsymmetrical N1,N2-substituted aliphatic oxamides using methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate was developed . The method was validated on a 52-membered set of the oxamides, derived mainly from hindered primary and secondary aliphatic amines .


Molecular Structure Analysis

The InChI code for “Methyl 2,2,2-trifluoroethyl oxalate” is 1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 . The InChI key is QSNCGGSHECUXPJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2,2,2-trifluoroethyl oxalate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Aliphatic Oxamides

Methyl 2,2,2-trifluoroethyl oxalate has been employed in the parallel synthesis of hindered aliphatic oxamides. This method, involving both methyl (2,2,2-trifluoroethyl) oxalate and bis(2,2,2-trifluoroethyl) oxalate, has been validated on a diverse set of oxamides derived from primary and secondary aliphatic amines, showcasing moderate yields and high overall success rates (Bogolubsky et al., 2016).

Electrochemical Capacitor Electrolytes

In the domain of electrochemical capacitors, certain fluorinated additives including methyl (2,2,2-trifluoroethyl) oxalate have been investigated to enhance stability at higher voltages. This research is pivotal in advancing the operating limits of supercapacitors, thereby improving their compatibility with lithium-ion battery cells for hybrid configurations (Krause et al., 2021).

Lithium-Ion Battery Electrolytes

The compound plays a role in developing safer electrolytes for lithium-ion batteries. In a mixture with propylene carbonate and tris(2,2,2-trifluoroethyl)phosphate, it contributes to non-flammable characteristics and enhances compatibility with graphite anodes, showing potential for practical applications in battery technology (Gu et al., 2020).

Solid Electrolyte Interphase Film Analysis

Methyl 2,2,2-trifluoroethyl oxalate is significant in the analysis of solid electrolyte interphase (SEI) films in lithium-ion batteries. Studies have utilized this compound in electrolytes to understand the nature and composition of SEI films, which is crucial for improving battery performance and durability (Li et al., 2012).

Photoreduction Studies

This compound has been used in photoreduction studies, specifically in the investigation of the photolysis of crystal violet oxalate in various solutions and films. Such research enhances our understanding of photoreduction mechanisms and has applications in photochemistry (Leaver, 1972).

Chemiluminescent Analysis

Methyl 2,2,2-trifluoroethyl oxalate is instrumental in chemiluminescent analysis, such as in the development of a regenerable chemiluminescent polymer for chemical analysis. This innovative approach offers environmental and cost benefits by reusing the active compound (Lowry et al., 2004).

Green Chemistry Applications

In green chemistry, a new oxalate ester derived from methyl salicylate has been synthesized as a replacement for typical halogenated oxalate esters used in chemiluminescence demonstrations, demonstrating the compound's versatility and environmentally friendly applications (Cambrea et al., 2013).

Safety And Hazards

The safety information pictograms for “Methyl 2,2,2-trifluoroethyl oxalate” are GHS02 and GHS07 . The signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNCGGSHECUXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2,2-trifluoroethyl oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2,2-trifluoroethyl oxalate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2,2-trifluoroethyl oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,2,2-trifluoroethyl oxalate
Reactant of Route 4
Reactant of Route 4
Methyl 2,2,2-trifluoroethyl oxalate
Reactant of Route 5
Reactant of Route 5
Methyl 2,2,2-trifluoroethyl oxalate
Reactant of Route 6
Reactant of Route 6
Methyl 2,2,2-trifluoroethyl oxalate

Citations

For This Compound
1
Citations
AV Bogolubsky, YS Moroz… - European Journal of …, 2016 - Wiley Online Library
A simple parallel synthesis approach to unsymmetrical N 1 ,N 2 ‐substituted aliphatic oxamides using methyl (2,2,2‐trifluoroethyl) oxalate and bis(2,2,2‐trifluoroethyl) oxalate was …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.